molecular formula C7H6BrFZn B14893137 2-Methyl-3-fluorophenylZinc bromide

2-Methyl-3-fluorophenylZinc bromide

Cat. No.: B14893137
M. Wt: 254.4 g/mol
InChI Key: DPWTYZFRIIBQSQ-UHFFFAOYSA-M
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Description

2-Methyl-3-fluorophenylZinc bromide is an organozinc compound that has gained attention in the field of organic synthesis. It is used as a reagent in various chemical reactions, particularly in the formation of carbon-carbon bonds. The presence of both methyl and fluorine substituents on the phenyl ring imparts unique reactivity and selectivity to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methyl-3-fluorophenylZinc bromide can be synthesized through the reaction of 2-methyl-3-fluorophenyl bromide with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is typically carried out under an inert atmosphere to prevent oxidation of the zinc reagent. The general reaction scheme is as follows:

2Methyl-3-fluorophenyl bromide+Zn2Methyl-3-fluorophenylZinc bromide2-\text{Methyl-3-fluorophenyl bromide} + \text{Zn} \rightarrow 2-\text{Methyl-3-fluorophenylZinc bromide} 2−Methyl-3-fluorophenyl bromide+Zn→2−Methyl-3-fluorophenylZinc bromide

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can also help in maintaining the inert atmosphere and precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-3-fluorophenylZinc bromide primarily undergoes substitution reactions, particularly in the formation of carbon-carbon bonds through cross-coupling reactions such as the Suzuki-Miyaura coupling . It can also participate in oxidative addition and transmetalation reactions.

Common Reagents and Conditions:

    Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and bases such as potassium carbonate. The reaction is typically carried out in solvents like THF or dimethylformamide (DMF) at elevated temperatures.

    Oxidative Addition: This reaction requires the presence of a suitable electrophile and a transition metal catalyst.

Major Products: The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.

Scientific Research Applications

2-Methyl-3-fluorophenylZinc bromide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for the formation of complex molecules.

    Biology: It can be used in the synthesis of biologically active compounds, including potential drug candidates.

    Medicine: The compound is valuable in the development of pharmaceuticals, particularly in the synthesis of molecules with specific biological activities.

    Industry: It is used in the production of advanced materials, including polymers and electronic materials.

Mechanism of Action

The mechanism of action of 2-Methyl-3-fluorophenylZinc bromide in chemical reactions involves the formation of a reactive organozinc intermediate. This intermediate can undergo transmetalation with palladium catalysts, leading to the formation of new carbon-carbon bonds. The presence of the methyl and fluorine substituents can influence the reactivity and selectivity of the compound, making it a valuable reagent in organic synthesis.

Comparison with Similar Compounds

  • 2-MethylphenylZinc bromide
  • 3-FluorophenylZinc bromide
  • 2-Methyl-4-fluorophenylZinc bromide

Comparison: 2-Methyl-3-fluorophenylZinc bromide is unique due to the presence of both methyl and fluorine substituents on the phenyl ring. This combination imparts distinct reactivity and selectivity compared to other similar compounds. For example, the presence of the fluorine atom can enhance the electrophilicity of the phenyl ring, making it more reactive in certain types of reactions.

Properties

Molecular Formula

C7H6BrFZn

Molecular Weight

254.4 g/mol

IUPAC Name

bromozinc(1+);1-fluoro-2-methylbenzene-3-ide

InChI

InChI=1S/C7H6F.BrH.Zn/c1-6-4-2-3-5-7(6)8;;/h2-3,5H,1H3;1H;/q-1;;+2/p-1

InChI Key

DPWTYZFRIIBQSQ-UHFFFAOYSA-M

Canonical SMILES

CC1=[C-]C=CC=C1F.[Zn+]Br

Origin of Product

United States

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